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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

Cat. No.: B1280532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis based on Density Functional Theory (DFT) studies

of bromo-methyl-pyridine amine derivatives, compounds of significant interest in medicinal

chemistry and materials science. Due to a lack of specific published DFT studies on 2-Bromo-
5-methylpyridin-4-amine, this guide draws upon comprehensive computational data from

closely related isomers and derivatives to offer insights into their electronic structure, reactivity,

and spectroscopic properties. The comparative data herein is supported by methodologies from

peer-reviewed research, providing a framework for evaluating and predicting the characteristics

of this molecular class.

Experimental and Computational Protocols
The synthesis and computational analysis of bromo-methyl-pyridine derivatives involve precise,

multi-step protocols. The methodologies outlined below are representative of standard

practices in the field, ensuring reproducibility and accuracy.

Synthesis Protocol: Suzuki Cross-Coupling
A prevalent method for creating diverse pyridine derivatives is the Palladium-catalyzed Suzuki

cross-coupling reaction. This protocol details the synthesis of various aryl-substituted pyridine

amines from a bromo-pyridine precursor[1].
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Reactant Preparation: In a reaction vessel, combine the starting material, 5-bromo-2-

methylpyridin-3-amine (1.0 eq), with the desired arylboronic acid (1.1 eq), a catalyst such as

Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (1.5-2.3 eq)[1].

Solvent and Reflux: Suspend the mixture in a solvent system of 1,4-dioxane and water

(typically a 4:1 ratio). Heat the mixture to reflux at approximately 90°C for 18 hours under a

nitrogen atmosphere[1].

Monitoring and Workup: Monitor the reaction's progress using Thin-Layer Chromatography

(TLC). Upon completion, cool the mixture to room temperature[2].

Extraction and Purification: Pour the reaction mixture into water to precipitate the crude

product. Filter the solid and wash it with deionized water. Further purification is typically

achieved through recrystallization or column chromatography to yield the final product[1][2].

Computational Protocol: Density Functional Theory
(DFT)
DFT calculations are essential for understanding the geometric, electronic, and vibrational

properties of molecules at the quantum level. The following protocol is a standard approach for

analyzing pyridine derivatives[1][3][4].

Software: Utilize a quantum chemistry software package, such as the GAUSSIAN suite of

programs[1].

Method and Basis Set: Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid

functional. For the basis set, 6-31G(d,p) is effective for geometry optimization and electronic

properties, while a larger set like 6-311++G(d,p) is often used for more precise frequency

and spectroscopic calculations[1][3].

Geometry Optimization: Perform a full geometry optimization of the molecular structure

without any symmetry constraints to find the global minimum on the potential energy surface.

Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry

to confirm that it is a true minimum (i.e., no imaginary frequencies) and to predict the infrared

(IR) and Raman spectra[3][5].
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Property Calculation: From the optimized structure, calculate key electronic properties,

including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken

population analysis[3][6].

Comparative Data and Analysis
The following tables summarize key quantitative data from DFT studies on bromo-methyl-

pyridine derivatives, allowing for a direct comparison of their electronic properties and stability.

Table 1: Electronic Properties of 5-Aryl-2-methylpyridin-
3-amine Derivatives
This table presents a comparison of Frontier Molecular Orbitals (HOMO and LUMO), the

HOMO-LUMO energy gap (ΔE), and the dipole moment for a series of derivatives synthesized

from 5-bromo-2-methylpyridin-3-amine. A smaller energy gap generally indicates higher

chemical reactivity and lower kinetic stability[1].
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Compound
Substituent
(Aryl
Group)

HOMO (eV) LUMO (eV)
Energy Gap
(ΔE) (eV)

Dipole
Moment
(Debye)

2a Phenyl -5.48 -0.93 4.55 2.15

2b
4-

Methylphenyl
-5.35 -0.86 4.49 2.40

2c

4-

Methoxyphen

yl

-5.20 -0.85 4.35 2.65

2d 4-Iodophenyl -5.51 -1.33 4.18 2.01

2e
4-

Bromophenyl
-5.61 -1.33 4.28 1.98

2f
4-

Chlorophenyl
-5.63 -1.29 4.34 1.98

2g
4-

Fluorophenyl
-5.60 -1.13 4.47 1.95

2h

3,4-

Difluoropheny

l

-5.77 -1.30 4.47 1.34

2i
3-Chloro-4-

fluorophenyl
-5.76 -1.41 4.35 1.15

Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory[1].

Table 2: Calculated vs. Experimental Vibrational
Frequencies for 2-Bromo-5-methylpyridine
This table compares theoretical and experimental FTIR and FT-Raman vibrational frequencies

for key functional groups of 2-Bromo-5-methylpyridine (2BMP). The strong correlation between

calculated and observed values validates the accuracy of the DFT model (B3LYP/6-

311++G(d,p)) for predicting spectroscopic properties[3].
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Vibrational Mode
Assignment

Calculated
Frequency (cm⁻¹)

Experimental FTIR
(cm⁻¹)

Experimental FT-
Raman (cm⁻¹)

C-H stretch (pyridine

ring)
3105 3106 3108

C-H stretch (methyl

group)
2927 2926 2928

C=N stretch (pyridine

ring)
1588 1587 1590

C=C stretch (pyridine

ring)
1472 1474 1475

C-H in-plane bend

(methyl group)
1445 1444 1446

Pyridine ring breathing 1045 1045 1045

C-Br stretch 670 671 670

Data adapted from Kumar et al. (2025)[3].

Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the computational

workflow and the theoretical relationships between key molecular properties.
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1. Input Molecular Structure
(e.g., 2-Bromo-5-methylpyridin-4-amine)

2. Geometry Optimization
(DFT/B3LYP/6-31G(d,p))

3. Vibrational Frequency Calculation
(Confirm Minimum Energy)

4. Electronic Property Calculation
(HOMO, LUMO, MEP, Charges)

5. Data Analysis & Interpretation

6. Comparison with Experimental Data
(FTIR, Raman, X-ray)

Click to download full resolution via product page

Caption: A typical workflow for DFT analysis of pyridine derivatives.
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Caption: Relationship between HOMO-LUMO energy gap and molecular stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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